molecular formula C10H15NO3 B1418714 5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol CAS No. 886366-32-1

5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol

Cat. No. B1418714
M. Wt: 197.23 g/mol
InChI Key: OXSZTNZUDMWDOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol” is a phenolic compound with an amino and a hydroxypropyl group at the 5th position and a methoxy group at the 2nd position . Phenolic compounds are a class of chemical compounds consisting of a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group.


Molecular Structure Analysis

The molecular structure of this compound would consist of a phenol ring with the various groups attached at the specified positions. The presence of the amino and hydroxy groups would likely result in the compound having both polar and non-polar properties .


Chemical Reactions Analysis

As a phenolic compound, “5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol” could potentially undergo a variety of chemical reactions. These could include reactions typical of phenols, such as acid-base reactions with the phenolic hydroxyl group, electrophilic aromatic substitution, and reactions of the amino group .


Physical And Chemical Properties Analysis

Based on its structure, “5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol” is likely to be a solid at room temperature. The presence of both polar (hydroxyl and amino groups) and non-polar (phenol ring and methoxy group) parts in the molecule suggests that it might be soluble in a variety of solvents .

Scientific Research Applications

Synthesis and Characterization

  • Regioselective Preparation : A study conducted by Bréhu, Fernandes, and Lavergne (2005) explored the regioisomeric synthesis of compounds related to 5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol, highlighting the regioselective preparation of 5-amino- and 6-amino-1,3-benzoxazole-4,7-diones from symmetrical diaminophenol and aminoresorcinol (Bréhu, Fernandes, & Lavergne, 2005).
  • Synthesis Processes : The synthesis processes of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol, which shares structural similarities with 5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol, were studied by Bai Linsha (2015), focusing on the reaction with 2-hydroxy-4-methoxybenzaldehyde and 2-amino-6-methylpyridine (Linsha, 2015).

Applications in Bioorganic Chemistry

  • Antagonist Synthesis : Hutchinson, Luetjens, and Scammells (1997) developed an efficient synthesis method for a compound related to 5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol, specifically 5-(3-Hydroxypropyl)-7-methoxy-2-(3′-methoxy-4′-hydroxyphenyl)benzo[b]furan-3-carbaldehyde (XH-14), which is a potent A1 adenosine antagonist. This research contributes to structure-activity studies (Hutchinson, Luetjens, & Scammells, 1997).

Chemical Analysis and Modification Techniques

  • Protecting Group Methodology : Beijer et al. (1990) discussed the synthesis of base-protected oligoribonucleotides using various protecting groups, including the 2'-O-[1-(2-fluorophenyl)-4-methoxypiperidin-4-yl] group. This research is relevant for understanding the synthesis and applications of compounds related to 5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol in the context of RNA biochemistry (Beijer et al., 1990).

Biochemical and Pharmacological Studies

  • Antimicrobial Activity : Vinusha et al. (2015) synthesized two imino-4-methoxyphenol thiazole derived Schiff bases and tested their antimicrobial activities. This study highlights the relevance of compounds structurally related to 5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol in developing new antimicrobial agents (Vinusha et al., 2015).
  • Synthesis of Metal Complexes : W. Li-fen (2011) synthesized 2-(1-((2-aminophenyl)imino)ethyl)-5-methoxyphenol and its metal complexes, demonstrating their enhanced antibacterial activities compared to the parent compound (Li-fen, 2011).

Safety And Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Phenolic compounds are a focus of research due to their potential antioxidant and other biological activities. Future research on “5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol” could explore these properties further .

properties

IUPAC Name

5-(1-amino-3-hydroxypropyl)-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-14-10-3-2-7(6-9(10)13)8(11)4-5-12/h2-3,6,8,12-13H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSZTNZUDMWDOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CCO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661558
Record name 5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol

CAS RN

886366-32-1
Record name 5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol
Reactant of Route 2
Reactant of Route 2
5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol
Reactant of Route 3
Reactant of Route 3
5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol
Reactant of Route 4
Reactant of Route 4
5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol
Reactant of Route 5
5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol
Reactant of Route 6
5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.